MAO-B Inhibitory Activity: 3-(Benzylamino)propan-1-ol vs. Unsubstituted 3-Amino-1-propanol
3-(Benzylamino)propan-1-ol exhibits sub-micromolar inhibition of recombinant human MAO-B with an IC50 of 650 nM, while the parent compound 3-amino-1-propanol shows negligible inhibition at concentrations up to 100 μM in the same assay system [1]. The N-benzyl group is essential for binding, as evidenced by the >150-fold improvement in potency over the unsubstituted amine [1].
| Evidence Dimension | Inhibitory potency against recombinant human MAO-B |
|---|---|
| Target Compound Data | IC50 = 650 nM |
| Comparator Or Baseline | 3-Amino-1-propanol (unsubstituted) IC50 > 100 μM (negligible) |
| Quantified Difference | >150-fold improvement in potency |
| Conditions | Spectrophotometric assay using benzylamine as substrate, 15 min incubation [1] |
Why This Matters
This >150-fold potency gain demonstrates the critical role of the benzyl group in target engagement, guiding selection of the N-benzyl derivative over simpler amino alcohols for MAO-B-related research programs.
- [1] BindingDB. BDBM50155318 (CHEMBL3781063) Affinity Data. Binding Database, 2025. View Source
